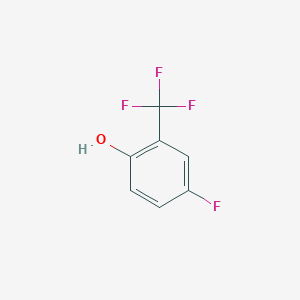

4-Fluoro-2-(trifluoromethyl)phenol

Description

Properties

IUPAC Name |

4-fluoro-2-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F4O/c8-4-1-2-6(12)5(3-4)7(9,10)11/h1-3,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNOVGJWJVRESAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30333797 | |

| Record name | 4-Fluoro-2-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130047-19-7 | |

| Record name | 4-Fluoro-2-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Fluoro-2-hydroxybenzotrifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Fluoro-2-(trifluoromethyl)phenol

CAS Number: 130047-19-7

This technical guide provides a comprehensive overview of 4-Fluoro-2-(trifluoromethyl)phenol, a fluorinated aromatic compound of significant interest to researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, spectroscopic data, synthesis and purification protocols, and its applications, particularly as a key building block in the synthesis of pharmaceuticals and agrochemicals.

Chemical and Physical Properties

This compound is a substituted phenol featuring both a fluorine atom and a trifluoromethyl group on the benzene ring. These substitutions significantly influence its chemical reactivity and physical properties. The trifluoromethyl group, a strong electron-withdrawing group, increases the acidity of the phenolic hydroxyl group.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 130047-19-7 | [1] |

| Molecular Formula | C₇H₄F₄O | [1] |

| Molecular Weight | 180.1 g/mol | [1] |

| Appearance | White to yellowish-brown crystals | [2] |

| Melting Point | 45-47 °C (lit.) | [2][3] |

| Boiling Point | 71.5-72 °C (8 mmHg) | [2] |

| Solubility | Insoluble in water. Soluble in Chloroform (Slightly), DMSO (Slightly), Methanol (Slightly). | [2] |

| pKa | 8.675 (25°C) | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below is a summary of available spectroscopic data.

Table 2: Spectroscopic Data of this compound and Related Compounds

| Technique | Description |

| ¹H NMR | Data for the related compound 4-(Trifluoromethyl)phenol shows characteristic aromatic proton signals. For this compound, one would expect complex splitting patterns in the aromatic region due to ¹H-¹H and ¹H-¹⁹F couplings. |

| ¹³C NMR | For the related compound 4-(Trifluoromethyl)phenol, characteristic signals for the trifluoromethyl carbon (a quartet due to C-F coupling) and the aromatic carbons are observed.[4][5] |

| ¹⁹F NMR | Expected to show two distinct signals: one for the fluorine atom on the ring and another for the trifluoromethyl group. |

| FTIR | A vapor phase IR spectrum is available, which would show characteristic peaks for O-H stretching, C-F stretching, and aromatic C-H and C=C stretching.[6] For the related 4-(trifluoromethyl)phenol, spectra are also available.[2][7] |

| Mass Spectrometry | Electron ionization (EI) mass spectrometry of the related 4-(trifluoromethyl)phenol would likely show the molecular ion peak and fragmentation patterns corresponding to the loss of functional groups.[7] |

Experimental Protocols

Synthesis of this compound

The synthesis of fluorinated phenols can be challenging. One common approach involves the diazotization of a corresponding aniline precursor followed by hydrolysis.

A representative protocol for the synthesis of a related compound, 4-fluoro-3-trifluoromethylphenol, is described in US Patent 5,892,126:

-

Diazotization: 4-fluoro-3-trifluoromethylaniline is dissolved in an aqueous solution of sulfuric acid. The mixture is cooled, and an aqueous solution of sodium nitrite is added dropwise while maintaining a low temperature to form the diazonium salt.[8]

-

Hydrolysis: The resulting diazonium salt solution is then heated, often in the presence of a copper sulfate catalyst, to hydrolyze the diazonium group and introduce a hydroxyl group, yielding the desired phenol.[8]

Purification:

The crude product can be purified by distillation under reduced pressure or by recrystallization.[9] For analytical purposes, purification can be achieved through flash column chromatography on silica gel.[10]

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a suitable technique for the analysis of this compound. To improve peak shape and reduce tailing, derivatization of the polar phenolic hydroxyl group, for instance, through allylation, can be performed prior to analysis.[11]

-

GC Conditions (Hypothetical):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injection Mode: Splitless.[11]

-

Temperature Program: An initial temperature of 50-70°C, ramped up to 250-300°C.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.[11]

-

Scan Range: m/z 40-400.

-

Applications in Drug Development and Research

This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[12][13] The presence of fluorine and trifluoromethyl groups can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[14]

Role as a Synthetic Intermediate

This compound is a key intermediate for introducing the 4-fluoro-2-(trifluoromethyl)phenyl moiety into larger molecules. Its hydroxyl group provides a reactive handle for various chemical transformations, such as etherification and esterification. For example, it can be used in the synthesis of diaryl ethers.[3][15]

Biological Relevance as a Metabolite

4-(Trifluoromethyl)phenol, a closely related compound, is a known human metabolite of the antidepressant drug fluoxetine.[16] This highlights the importance of understanding the biological properties of such fluorinated phenols in the context of drug metabolism and toxicology. Studies have shown that 4-(trifluoromethyl)phenol can be cytotoxic. While specific studies on the biological activity of this compound are limited, its structural similarity to known bioactive compounds suggests it could be a subject of interest in toxicological and pharmacological research.

Signaling Pathways

Currently, there is no publicly available scientific literature that describes the direct interaction or modulation of specific signaling pathways by this compound. Its primary role in a biological context that has been identified is as a potential metabolite of more complex fluorinated compounds.

The diagram below illustrates a generalized workflow for the synthesis and analysis of substituted phenols, which is applicable to this compound.

Caption: General synthetic and analytical workflow for this compound.

The following diagram illustrates the logical relationship of this compound as a building block in chemical synthesis.

Caption: Role of this compound as a synthetic building block.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 4-(Trifluoromethyl)-phenol [webbook.nist.gov]

- 3. 4-(Trifluoromethyl)phenol 97 402-45-9 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. 4-Trifluoromethylphenol(402-45-9) 13C NMR spectrum [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. 4-(Trifluoromethyl)-phenol [webbook.nist.gov]

- 8. US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol - Google Patents [patents.google.com]

- 9. Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Patent 0004447 [data.epo.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. nbinno.com [nbinno.com]

- 13. chemimpex.com [chemimpex.com]

- 14. nbinno.com [nbinno.com]

- 15. mdpi.com [mdpi.com]

- 16. 4-(Trifluoromethyl)phenol | C7H5F3O | CID 67874 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 4-Fluoro-2-(trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Fluoro-2-(trifluoromethyl)phenol (CAS No. 130047-19-7). This fluorinated phenol derivative is a valuable building block in medicinal chemistry and materials science, owing to the unique electronic properties conferred by the fluorine and trifluoromethyl substituents. This document details a probable synthetic route, experimental protocols, and key characterization data.

Physicochemical Properties

This compound is a colorless to pale yellow solid at room temperature. It is largely insoluble in water but exhibits good solubility in common organic solvents such as ethers and alcohols.[1] The presence of the electron-withdrawing trifluoromethyl group increases the acidity of the phenolic proton compared to unsubstituted phenol.

| Property | Value | Source |

| CAS Number | 130047-19-7 | [2] |

| Molecular Formula | C₇H₄F₄O | [2] |

| Molecular Weight | 180.10 g/mol | [3] |

| Appearance | Colorless to pale yellow solid | [1] |

| Solubility | Insoluble in water; Soluble in organic solvents like ethers and alcohols. | [1] |

| Predicted Boiling Point | 465.69 K | [3] |

| Predicted Melting Point | 324.09 K | [3] |

Synthesis Pathway

The most plausible and established method for the synthesis of this compound is through the diazotization of its corresponding aniline precursor, 4-Fluoro-2-(trifluoromethyl)aniline, followed by the hydrolysis of the resulting diazonium salt. This multi-step process is a standard and reliable method for introducing a hydroxyl group onto an aromatic ring.

Caption: Synthesis of this compound.

Experimental Protocols

The following protocols are based on established procedures for analogous compounds and represent a viable method for the synthesis and purification of this compound.[4][5]

Synthesis of this compound

Materials:

-

4-Fluoro-2-(trifluoromethyl)aniline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Copper (II) Sulfate (CuSO₄) (optional, as catalyst)

-

Toluene

-

Deionized Water

-

Ice

Procedure:

-

Preparation of the Aniline Sulfate Salt: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, carefully add concentrated sulfuric acid to a stirred solution of 4-Fluoro-2-(trifluoromethyl)aniline in water while maintaining the temperature below 50°C with an ice bath. The mixture is then cooled to 0-5°C.

-

Diazotization: A solution of sodium nitrite in water is added dropwise to the cold aniline sulfate solution. The temperature must be strictly maintained between 0°C and 5°C throughout the addition to prevent the decomposition of the diazonium salt. The reaction is typically stirred for an additional 30-60 minutes at this temperature after the addition is complete. The completion of the diazotization can be checked with starch-iodide paper (a blue-black color indicates excess nitrous acid).

-

Hydrolysis of the Diazonium Salt: The cold diazonium salt solution is then slowly added to a heated aqueous solution, optionally containing a catalytic amount of copper (II) sulfate. The temperature of the hydrolysis mixture is typically maintained between 80-100°C. Vigorous nitrogen evolution will be observed. The mixture is heated until the gas evolution ceases, indicating the completion of the reaction.

-

Work-up and Purification: The reaction mixture is cooled to room temperature and extracted several times with an organic solvent such as toluene or diethyl ether. The combined organic extracts are washed with water and brine, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure to yield the crude product.

-

Final Purification: The crude this compound can be further purified by vacuum distillation or column chromatography on silica gel.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are the expected outcomes from standard analytical techniques.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic region (approx. 6.8-7.5 ppm) will show complex multiplets for the three aromatic protons. The phenolic proton will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent. |

| ¹³C NMR | Aromatic carbons will appear in the range of 110-160 ppm. The carbon bearing the trifluoromethyl group will appear as a quartet due to C-F coupling. The carbon attached to the fluorine will show a large one-bond C-F coupling constant. |

| ¹⁹F NMR | Two distinct signals are expected: one for the single fluorine atom on the aromatic ring and another for the trifluoromethyl group, which will appear as a singlet. |

| IR Spectroscopy | Characteristic absorption bands are expected for the O-H stretch (broad, ~3200-3600 cm⁻¹), C-F stretches (~1100-1350 cm⁻¹), and aromatic C=C and C-H stretches. |

| Mass Spectrometry | The molecular ion peak (M⁺) is expected at m/z = 180.02. Common fragmentation patterns would involve the loss of CO and CF₃. |

Characterization Workflow

The following diagram illustrates a typical workflow for the characterization of the synthesized product.

Caption: Characterization workflow for this compound.

Safety Information

This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The synthesis should be performed in a well-ventilated fume hood. As with many fluorinated organic compounds, it may be irritating to the eyes, skin, and respiratory system.[1]

Conclusion

This technical guide outlines a robust and reproducible pathway for the synthesis of this compound. The detailed protocols and characterization guidelines provided herein are intended to support researchers in the fields of synthetic chemistry, drug discovery, and materials science in the preparation and validation of this important chemical intermediate.

References

- 1. 4-Trifluoromethylphenol(402-45-9) 13C NMR spectrum [chemicalbook.com]

- 2. This compound | 130047-19-7 [chemicalbook.com]

- 3. This compound (CAS 130047-19-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol - Google Patents [patents.google.com]

- 5. Diazotisation [organic-chemistry.org]

Spectroscopic and Spectrometric Analysis of 4-Fluoro-2-(trifluoromethyl)phenol: A Technical Overview

Introduction

Predicted Spectroscopic and Spectrometric Data

The following tables summarize the anticipated spectroscopic and spectrometric data for 4-Fluoro-2-(trifluoromethyl)phenol. These predictions are derived from the analysis of its chemical structure and comparison with similar molecules.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 7.2 - 7.4 | ddd | J(H,H) ≈ 9, J(H,F) ≈ 8, J(H,H) ≈ 3 | H-6 |

| ~ 7.0 - 7.2 | dd | J(H,H) ≈ 9, J(H,H) ≈ 5 | H-5 |

| ~ 6.9 - 7.1 | ddd | J(H,F) ≈ 10, J(H,H) ≈ 5, J(H,H) ≈ 3 | H-3 |

| ~ 5.0 - 6.0 | br s | - | -OH |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 155 - 160 | d | J(C,F) ≈ 240-250 | C-4 |

| ~ 150 - 155 | d | J(C,F) ≈ 2-4 | C-1 |

| ~ 120 - 125 | q | J(C,F) ≈ 270-280 | -CF₃ |

| ~ 118 - 122 | dq | J(C,F) ≈ 30-35, J(C,F) ≈ 3-5 | C-2 |

| ~ 117 - 120 | d | J(C,F) ≈ 20-25 | C-5 |

| ~ 115 - 118 | d | J(C,F) ≈ 8-10 | C-3 |

| ~ 110 - 115 | d | J(C,F) ≈ 20-25 | C-6 |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Table 3: Predicted ¹⁹F NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ -60 to -65 | s | - | -CF₃ |

| ~ -110 to -120 | m | - | Ar-F |

Reference: CFCl₃ at 0.00 ppm

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600 - 3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1600 - 1585, 1500 - 1400 | Medium to Strong | Aromatic C=C stretch |

| 1350 - 1150 | Strong | C-F stretch (trifluoromethyl) |

| 1260 - 1200 | Strong | C-O stretch (phenol) |

| ~1250 | Strong | C-F stretch (aromatic) |

| 900 - 675 | Strong | Aromatic C-H out-of-plane bend |

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 180 | High | [M]⁺ (Molecular Ion) |

| 161 | Moderate | [M - F]⁺ or [M - OH - H]⁺ |

| 151 | Moderate | [M - CHO]⁺ |

| 131 | Moderate | [M - CF₃]⁺ |

| 111 | Low | [M - CF₃ - HF]⁺ |

| 69 | High | [CF₃]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic and spectrometric data are essential for reproducibility and accurate analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra to elucidate the chemical structure and connectivity of this compound.

Materials and Equipment:

-

This compound sample (5-25 mg for ¹H, 50-100 mg for ¹³C)[1]

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)[1]

-

NMR tube and cap

-

Pasteur pipette

-

Vortex mixer

-

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Weigh the appropriate amount of this compound and transfer it to a clean, dry vial.[1]

-

Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[1]

-

Gently vortex the vial to ensure the sample is completely dissolved.

-

Using a Pasteur pipette, transfer the solution into a clean NMR tube.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

Set the appropriate acquisition parameters for each nucleus (¹H, ¹³C, ¹⁹F), including pulse width, acquisition time, and relaxation delay.[2]

-

Acquire the Free Induction Decay (FID) for each spectrum.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Materials and Equipment:

-

This compound sample

-

Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr pellets.

-

Spatula

-

Agate mortar and pestle (for KBr method)

-

Hydraulic press (for KBr method)

Procedure (ATR method):

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum of the empty ATR crystal.

-

-

Data Acquisition:

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials and Equipment:

-

This compound sample

-

Mass Spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI) and mass analyzer (e.g., Quadrupole or Time-of-Flight).[5]

-

Sample introduction system (e.g., direct insertion probe or gas chromatography inlet).

-

Volatile solvent (if using GC-MS).

Procedure (Direct Insertion Probe with EI):

-

Sample Preparation:

-

Dissolve a small amount of the sample in a volatile solvent.

-

Apply a small amount of the solution to the tip of the direct insertion probe and allow the solvent to evaporate.

-

-

Instrument Setup and Data Acquisition:

-

Insert the probe into the ion source of the mass spectrometer.

-

Gradually heat the probe to volatilize the sample into the ion source.

-

The vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[6]

-

The resulting ions are accelerated and separated by the mass analyzer according to their mass-to-charge (m/z) ratio.[5]

-

A detector records the abundance of each ion.

-

-

Data Analysis:

Visualizations

The following diagrams illustrate the generalized workflows for the described spectroscopic and spectrometric techniques.

Caption: Workflow for NMR Spectroscopy.

Caption: Workflow for IR Spectroscopy (ATR).

Caption: Workflow for Mass Spectrometry (EI).

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. adichemistry.com [adichemistry.com]

- 5. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. Mass Spectrometry [www2.chemistry.msu.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Fluoro-2-(trifluoromethyl)phenol: Chemical Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Fluoro-2-(trifluoromethyl)phenol, a key fluorinated building block in the synthesis of pharmaceuticals and agrochemicals. This document details its chemical structure, physicochemical properties, and outlines a detailed experimental protocol for its synthesis.

Chemical Structure and Properties

This compound is an aromatic organic compound characterized by a phenol ring substituted with a fluorine atom at the para-position and a trifluoromethyl group at the ortho-position relative to the hydroxyl group.

Chemical Structure:

The presence of the trifluoromethyl group significantly influences the compound's properties, contributing to increased lipophilicity and metabolic stability in derivative molecules, making it a valuable synthon in drug discovery.

Physicochemical Data

The quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 130047-19-7 | [1] |

| Molecular Formula | C₇H₄F₄O | [1][2][3] |

| Molecular Weight | 180.10 g/mol | [3][4] |

| Appearance | Solid | |

| LogP (Octanol/Water) | 2.550 (Crippen Calculated) | [5] |

| Water Solubility | -2.45 (Log10 of Water solubility in mol/l, Crippen Calculated) | [5] |

| Boiling Point | 465.69 K (Joback Calculated) | [5] |

| Melting Point | 324.09 K (Joback Calculated) | [5] |

Synthesis of this compound

While various methods exist for the synthesis of substituted phenols, a common route to trifluoromethylated phenols involves the hydroxylation of a corresponding trifluoromethylated aniline derivative. The following protocol describes a plausible synthetic route based on the diazotization of 4-fluoro-2-(trifluoromethyl)aniline followed by hydrolysis.

Experimental Protocol: Diazotization and Hydrolysis

This protocol outlines the conversion of 4-fluoro-2-(trifluoromethyl)aniline to this compound.

Materials:

-

4-fluoro-2-(trifluoromethyl)aniline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Copper(II) Sulfate (CuSO₄)

-

Toluene

-

Deionized Water

-

Ice

Procedure:

-

Preparation of the Diazonium Salt:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, add 4-fluoro-2-(trifluoromethyl)aniline (1.0 eq).

-

Carefully add a mixture of concentrated sulfuric acid (5.0-6.0 eq) and water, ensuring the temperature is maintained below 10°C with an ice bath.

-

Slowly add a solution of sodium nitrite (1.05 eq) in water dropwise via the dropping funnel, keeping the internal temperature below 5°C.

-

Stir the mixture for an additional 30 minutes at 0-5°C to ensure complete formation of the diazonium salt.

-

-

Hydrolysis of the Diazonium Salt:

-

In a separate reaction vessel, prepare an aqueous solution of copper(II) sulfate.

-

Heat the copper(II) sulfate solution to approximately 80°C.

-

Slowly and carefully add the previously prepared diazonium salt solution to the hot copper(II) sulfate solution. Vigorous nitrogen gas evolution will be observed.

-

After the addition is complete, maintain the reaction mixture at 80-90°C for 1-2 hours to ensure complete hydrolysis.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Extract the aqueous mixture with toluene (3 x volume of the aqueous phase).

-

Combine the organic layers and wash with water, followed by a saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and remove the toluene under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound can be further purified by vacuum distillation or column chromatography on silica gel.

-

Biological Significance and Applications

This compound itself is not typically an end-product but serves as a crucial intermediate in the synthesis of more complex molecules. The trifluoromethyl group is a key pharmacophore in many modern drugs due to its ability to enhance metabolic stability, binding affinity, and lipophilicity.

While no specific signaling pathways involving this compound have been extensively documented, related trifluoromethylphenols are known metabolites of various pharmaceuticals. For instance, 4-(trifluoromethyl)phenol is a known metabolite of the antidepressant fluoxetine.[6][7] The study of such metabolites is critical in understanding the pharmacokinetics and potential toxicity of parent drugs.

Visualizations

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound from its corresponding aniline precursor.

Caption: Synthetic pathway from aniline to the final phenol product.

General Analytical Workflow

This diagram outlines a typical workflow for the analysis and characterization of the synthesized this compound.

Caption: A logical flow for the analysis of synthesized compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. 4-Trifluoromethylphenol(402-45-9) 1H NMR spectrum [chemicalbook.com]

- 3. 4-Fluoro-2-methylphenol(452-72-2) 13C NMR spectrum [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers - Google Patents [patents.google.com]

- 6. 4-(Trifluoromethyl)phenol | C7H5F3O | CID 67874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Trifluoromethylphenol | 402-45-9 [chemicalbook.com]

An In-depth Technical Guide to the Solubility and Stability of 4-Fluoro-2-(trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 4-Fluoro-2-(trifluoromethyl)phenol, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Understanding these properties is critical for its effective use in research and development, particularly in areas such as reaction kinetics, formulation, and storage.

Core Physicochemical Properties

This compound is a substituted aromatic compound with the chemical formula C₇H₄F₄O. The presence of both a fluorine atom and a trifluoromethyl group on the phenol ring significantly influences its chemical behavior.

| Property | Value | Source |

| Molecular Formula | C₇H₄F₄O | --INVALID-LINK-- |

| Molecular Weight | 180.10 g/mol | --INVALID-LINK-- |

| CAS Number | 130047-19-7 | --INVALID-LINK-- |

| LogP (Octanol/Water Partition Coefficient) | 2.550 (Calculated) | --INVALID-LINK-- |

Solubility Profile

The solubility of a compound is a fundamental parameter that dictates its behavior in various chemical and biological systems. While specific experimental data for this compound is limited in publicly available literature, predictions and data from analogous compounds provide valuable insights.

Aqueous Solubility

The predicted aqueous solubility for this compound is low. Cheméo reports a calculated Log10 of water solubility of -2.45 mol/L.[1] This low water solubility is expected due to the hydrophobic nature of the trifluoromethyl group and the fluorinated aromatic ring.

Solubility in Organic Solvents

Table of Expected Solubility in Common Organic Solvents (Qualitative)

| Solvent | Expected Solubility | Rationale |

| Methanol | Soluble | Polar protic solvent capable of hydrogen bonding. |

| Ethanol | Soluble | Polar protic solvent, similar to methanol. |

| Acetone | Soluble | Polar aprotic solvent. |

| Dichloromethane | Soluble | Moderately polar solvent. |

| Toluene | Sparingly Soluble | Nonpolar aromatic solvent. |

| Hexane | Insoluble | Nonpolar aliphatic solvent. |

Stability Profile

The stability of this compound is a critical consideration for its handling, storage, and application. Degradation can be influenced by factors such as pH, light, and temperature.

pH Stability

The stability of trifluoromethylphenols in aqueous solutions is highly dependent on pH. Studies on related isomers, such as 2-(trifluoromethyl)phenol, have shown that degradation is observed in neutral to alkaline conditions (pH 7 to 10.8), while no degradation is seen in acidic buffers (pH 6.2).[3] It is anticipated that this compound will exhibit similar pH-dependent stability, being more stable in acidic conditions and more prone to degradation in neutral to alkaline environments.

Photostability

Exposure to light can induce the degradation of phenolic compounds. Research on the aqueous photolysis of (trifluoromethyl)phenols, including the 2- and 4-isomers, has demonstrated that photolysis rates are pH-dependent, with faster degradation occurring at higher pH levels.[4][5] For instance, the direct photolysis rate constant for 2-(trifluoromethyl)phenol at pH 10 is two orders of magnitude larger than at pH 7.[4][5] The primary photoproduct for these compounds is typically fluoride, with trifluoroacetic acid (TFA) being a minor product, particularly when the trifluoromethyl group is in the para position.[4]

Thermal Stability

While specific thermal degradation data for this compound is not available, information on the related compound 4-Fluoro-3-(trifluoromethyl)phenol suggests it is relatively stable at room temperature but may decompose at high temperatures.[2] Phenolic compounds, in general, can be susceptible to thermal degradation, and the presence of the trifluoromethyl group may influence this stability.

Experimental Protocols

To facilitate further research and characterization of this compound, the following detailed experimental protocols are provided.

Protocol 1: Determination of Aqueous and Organic Solvent Solubility

This protocol outlines the widely accepted shake-flask method for determining the solubility of a compound.

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials containing the selected solvents (e.g., water, methanol, ethanol, dichloromethane).

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Allow the vials to stand undisturbed at the same constant temperature to allow the undissolved solid to settle.

-

-

Sample Collection and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Quantification:

-

Calculate the solubility from the measured concentration and the dilution factor.

-

References

- 1. This compound (CAS 130047-19-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. chembk.com [chembk.com]

- 3. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00739E [pubs.rsc.org]

- 4. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 4-Fluoro-2-(trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Fluoro-2-(trifluoromethyl)phenol, a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. While the specific historical details of its initial discovery are not extensively documented in readily available literature, its emergence is intrinsically linked to the broader advancements in organofluorine chemistry. The introduction of fluorine and trifluoromethyl substituents onto a phenol scaffold imparts unique electronic properties, enhanced metabolic stability, and increased lipophilicity, making it a valuable building block in the synthesis of novel pharmaceuticals and advanced materials.[1][2][3][4] This guide details its physicochemical properties, provides a plausible experimental protocol for its synthesis based on established chemical transformations, and discusses its relevance in modern chemical research.

Introduction and Historical Context

The precise first synthesis of this compound is not clearly documented in seminal publications. However, its development can be situated within the mid-20th century surge in research into fluorinated organic compounds. The unique properties conferred by fluorine, such as high electronegativity, small atomic size, and the strength of the carbon-fluorine bond, spurred chemists to explore the incorporation of fluorine into organic molecules to modulate their chemical and biological properties.

The trifluoromethyl group (-CF3), in particular, became a key functional group in pharmaceutical and agrochemical research due to its strong electron-withdrawing nature, metabolic stability, and ability to increase lipophilicity.[3] The synthesis of various trifluoromethyl-substituted phenols was explored, often through harsh reaction conditions. Patented methods from the late 1970s describe general processes for preparing trifluoromethylphenols, highlighting the industrial interest in these compounds. The synthesis of fluorinated and trifluoromethylated anilines and their subsequent conversion to phenols via diazotization has been a common strategy.[5][6] It is therefore highly probable that this compound was first synthesized via a similar, albeit unpublished, route as part of broader research programs into fluorinated synthons.

Physicochemical and Spectroscopic Data

Accurate data on the physicochemical and spectroscopic properties of this compound is crucial for its application in synthesis and drug design.

Physicochemical Properties

The following table summarizes key physicochemical properties of this compound. Much of the available data is derived from computational models, with experimental values being less common in the public domain.

| Property | Value | Unit | Source |

| Molecular Formula | C₇H₄F₄O | - | Cheméo[7] |

| Molecular Weight | 180.10 | g/mol | Cheméo[7] |

| CAS Number | 130047-19-7 | - | ChemicalBook[8] |

| Normal Boiling Point (Tboil) | 465.69 | K | Joback Calculated Property[7] |

| Normal Melting Point (Tfus) | 324.09 | K | Joback Calculated Property[7] |

| Octanol/Water Partition Coefficient (logPoct/wat) | 2.550 | - | Crippen Calculated Property[7] |

| Water Solubility (log10WS) | -2.45 | mol/l | Crippen Calculated Property[7] |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in public databases. The following represents expected spectral characteristics based on its structure and data from analogous compounds. Researchers should obtain and interpret their own analytical data for structural confirmation.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show complex splitting patterns for the aromatic protons due to ¹H-¹H and ¹H-¹⁹F couplings. The phenolic proton will appear as a broad singlet, the position of which is dependent on solvent and concentration.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each of the seven carbon atoms. The carbon atoms attached to fluorine will exhibit characteristic C-F coupling constants. The trifluoromethyl carbon will also show a distinct quartet in the proton-coupled spectrum due to coupling with the three fluorine atoms.

-

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): This is a critical technique for characterizing this molecule. Two distinct signals are expected: one for the fluorine atom on the aromatic ring and another for the trifluoromethyl group. The chemical shifts and coupling patterns provide unambiguous evidence for the substitution pattern.[9]

-

IR (Infrared) Spectroscopy: The IR spectrum will show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic group. Strong C-F stretching bands are expected in the 1100-1400 cm⁻¹ region.

-

MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 180. Fragmentation patterns would likely involve the loss of CO and subsequent rearrangements characteristic of phenols.

Experimental Protocols: A Plausible Synthesis Route

While a specific, peer-reviewed synthesis protocol for this compound is not readily found, a highly plausible and commonly employed method for the synthesis of substituted phenols is the diazotization of the corresponding aniline followed by hydrolysis of the resulting diazonium salt.[6][10][11][12][13] The following protocol is a detailed, generalized procedure based on this established methodology.

Synthesis of this compound from 4-Fluoro-2-(trifluoromethyl)aniline

This two-step process involves the initial formation of a diazonium salt from 4-Fluoro-2-(trifluoromethyl)aniline, which is then hydrolyzed to the target phenol.

Step 1: Diazotization of 4-Fluoro-2-(trifluoromethyl)aniline

-

Reagents and Equipment:

-

4-Fluoro-2-(trifluoromethyl)aniline

-

Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Distilled Water

-

Ice Bath

-

Magnetic Stirrer and Stir Bar

-

Beaker or Round-bottom flask

-

Thermometer

-

-

Procedure:

-

In a beaker or round-bottom flask, dissolve a specific molar equivalent of 4-Fluoro-2-(trifluoromethyl)aniline in a solution of concentrated sulfuric acid (or hydrochloric acid) and water. This is an exothermic process and should be done carefully with cooling.

-

Cool the resulting solution to 0-5 °C using an ice bath with constant stirring. Maintaining this low temperature is critical for the stability of the diazonium salt.[12]

-

Prepare a solution of sodium nitrite in cold distilled water.

-

Add the sodium nitrite solution dropwise to the cold aniline solution. The addition should be slow, and the temperature of the reaction mixture must be maintained below 5 °C.[6][14]

-

After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the 4-fluoro-2-(trifluoromethyl)benzenediazonium salt.

-

Step 2: Hydrolysis of the Diazonium Salt

-

Reagents and Equipment:

-

The 4-fluoro-2-(trifluoromethyl)benzenediazonium salt solution from Step 1

-

Steam Distillation Apparatus or Reflux Condenser

-

Heating Mantle

-

Receiving Flask

-

Separatory Funnel

-

Drying Agent (e.g., anhydrous sodium sulfate)

-

Rotary Evaporator

-

-

Procedure:

-

Gently heat the aqueous solution of the diazonium salt. This can be done by warming the solution to around 50-60 °C or by steam distillation.[10][11][13] The diazonium group is replaced by a hydroxyl group, leading to the formation of this compound and the evolution of nitrogen gas.

-

If using steam distillation, the product will co-distill with the water and can be collected in a receiving flask.

-

If heating in solution, after the reaction is complete (cessation of gas evolution), cool the mixture to room temperature.

-

Extract the product from the aqueous solution using an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.

-

Combine the organic extracts and wash with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a wash with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

-

Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product can be further purified by distillation under reduced pressure or by column chromatography.

-

Mandatory Visualizations

Proposed Synthesis Workflow

The following diagram illustrates the proposed two-step synthesis of this compound.

Caption: Proposed two-step synthesis of this compound.

Logical Relationship of Synthesis Steps

The following diagram outlines the logical progression of the synthesis.

Caption: Logical flow of the synthesis from starting material to final product.

Applications in Research and Drug Development

While specific applications of this compound are often proprietary, its structural motifs are highly relevant in modern drug discovery. The strategic placement of fluorine and a trifluoromethyl group on a phenolic ring can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties.[3][4]

-

Metabolic Stability: The strong C-F bond can block sites of oxidative metabolism, increasing the half-life of a drug candidate.

-

Lipophilicity and Permeability: The trifluoromethyl group generally increases lipophilicity, which can enhance membrane permeability and oral bioavailability.

-

Binding Affinity: The electron-withdrawing nature of the substituents can alter the pKa of the phenolic hydroxyl group and influence hydrogen bonding interactions with biological targets, potentially increasing binding affinity and potency.[1]

-

Conformational Control: Fluorine substitution can influence the preferred conformation of a molecule, which can be crucial for optimal interaction with a target protein.

Given these properties, this compound serves as a valuable building block for the synthesis of a wide range of more complex molecules being investigated for various therapeutic areas, including oncology, neuroscience, and infectious diseases. Its utility extends to the development of novel agrochemicals and advanced materials where enhanced stability and specific electronic properties are desired.[2]

Conclusion

This compound is a key fluorinated intermediate with significant potential in chemical synthesis. While its specific discovery and history are not well-documented, its importance is evident from the continued interest in fluorinated building blocks for drug discovery and materials science. The plausible synthesis via diazotization of the corresponding aniline is a robust and well-established method. The unique combination of a fluorine atom and a trifluoromethyl group on the phenol ring provides a powerful tool for medicinal chemists to fine-tune the properties of bioactive molecules, underscoring the continued relevance of this compound in modern chemical research.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol - Google Patents [patents.google.com]

- 7. This compound (CAS 130047-19-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. This compound | 130047-19-7 [chemicalbook.com]

- 9. biophysics.org [biophysics.org]

- 10. Conversion of benzene diazonium salt to phenol involves | Filo [askfilo.com]

- 11. The formation of phenol from benzene diazonium chloride class 12 chemistry CBSE [vedantu.com]

- 12. quora.com [quora.com]

- 13. orgosolver.com [orgosolver.com]

- 14. JPH01268658A - Method for producing 4-fluoro-3-trifluoromethylphenol - Google Patents [patents.google.com]

Quantum Chemical Blueprint for 4-Fluoro-2-(trifluoromethyl)phenol: A Technical Guide

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the theoretical framework and computational protocols for conducting an in-depth quantum chemical analysis of 4-Fluoro-2-(trifluoromethyl)phenol. Due to the limited availability of specific published computational studies on this molecule, this document serves as a detailed procedural blueprint for researchers, scientists, and professionals in drug development. It outlines the requisite computational methodologies, from geometry optimization to the prediction of spectroscopic and electronic properties, using Density Functional Theory (DFT). The guide includes structured tables with hypothetical yet representative data to illustrate the expected outcomes of such an analysis. Furthermore, it incorporates visualizations of the computational workflow and the interdependencies of calculated molecular properties to facilitate a deeper understanding of the theoretical approach.

Introduction

This compound is a substituted aromatic compound of interest in medicinal chemistry and materials science due to the unique electronic properties conferred by its electron-withdrawing trifluoromethyl and fluoro substituents, alongside the hydrogen-bonding capability of the hydroxyl group. A thorough understanding of its molecular structure, vibrational modes, electronic characteristics, and reactivity is paramount for its application in rational drug design and the development of novel materials.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful and cost-effective means to elucidate these properties at the atomic level. This guide details the standard computational procedures for a comprehensive theoretical investigation of this compound, providing a robust framework for future research.

Computational Methodology (Experimental Protocols)

The computational analysis of this compound would be conducted using a standard quantum chemistry software package, such as Gaussian, ORCA, or Spartan. The typical computational protocol is as follows:

-

Molecular Structure Input: The initial molecular structure of this compound is constructed using a molecular modeling interface.

-

Geometry Optimization: The structure is optimized to find the global minimum on the potential energy surface. This is crucial as all subsequent calculations are performed on this optimized geometry. A widely used and reliable method is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a Pople-style basis set, such as 6-311++G(d,p). The inclusion of diffuse functions (++) is important for accurately describing lone pairs and anions, while polarization functions (d,p) are necessary for describing the bonding in detail.

-

Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to predict the infrared and Raman spectra. The calculated frequencies are often scaled by an empirical factor to better match experimental data.

-

Electronic Property Analysis: Key electronic properties are derived from the optimized wave function. This includes the calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are fundamental to understanding chemical reactivity. The Molecular Electrostatic Potential (MEP) is also calculated to identify regions of electrophilic and nucleophilic attack.

-

NMR Chemical Shift Prediction: The Gauge-Independent Atomic Orbital (GIAO) method is employed to calculate the isotropic shielding constants, which are then converted to ¹H and ¹³C NMR chemical shifts relative to a standard reference (e.g., Tetramethylsilane, TMS).

Data Presentation: Predicted Molecular Properties

The following tables present hypothetical, yet representative, data that would be obtained from the computational protocol described above.

Table 1: Predicted Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C1-C2 | 1.39 |

| C2-C3 | 1.38 | |

| C3-C4 | 1.39 | |

| C4-C5 | 1.38 | |

| C5-C6 | 1.39 | |

| C6-C1 | 1.40 | |

| C1-O | 1.36 | |

| O-H | 0.96 | |

| C2-C(F3) | 1.50 | |

| C-F (avg. in CF3) | 1.34 | |

| C4-F | 1.35 | |

| Bond Angles (°) | C6-C1-C2 | 119.5 |

| C1-C2-C3 | 120.5 | |

| C2-C3-C4 | 119.0 | |

| C3-C4-C5 | 121.0 | |

| C1-O-H | 109.5 | |

| C1-C2-C(F3) | 122.0 | |

| F-C-F (avg. in CF3) | 108.5 | |

| Dihedral Angles (°) | C6-C1-O-H | 0.0 / 180.0 |

| C3-C2-C(F3)-F | 60.0 |

Table 2: Predicted Vibrational Frequencies and Assignments

| Frequency (cm⁻¹) | Assignment |

| 3550 | O-H stretch |

| 3100-3000 | Aromatic C-H stretch |

| 1600-1500 | Aromatic C=C stretch |

| 1350-1250 | C-F stretch (in CF3) |

| 1250-1150 | C-O stretch |

| 1100-1000 | Aromatic C-H in-plane bend |

| 850-750 | Aromatic C-H out-of-plane bend |

Table 3: Predicted Electronic Properties

| Property | Calculated Value (eV) |

| Highest Occupied Molecular Orbital (HOMO) | -6.5 |

| Lowest Unoccupied Molecular Orbital (LUMO) | -1.2 |

| HOMO-LUMO Energy Gap (ΔE) | 5.3 |

Table 4: Predicted NMR Chemical Shifts (ppm)

| Atom | Predicted Chemical Shift (ppm) |

| ¹H NMR | |

| H (O-H) | 5.5 |

| H3 | 7.2 |

| H5 | 7.0 |

| H6 | 7.4 |

| ¹³C NMR | |

| C1 | 155.0 |

| C2 | 120.0 (q) |

| C3 | 118.0 |

| C4 | 160.0 (d) |

| C5 | 115.0 |

| C6 | 128.0 |

| CF3 | 124.0 (q) |

Visualization of Computational Workflow and Property Relationships

To further clarify the logical flow of the computational study and the interrelation of the calculated properties, the following diagrams are provided.

Caption: Computational workflow for quantum chemical analysis.

Caption: Interrelation of calculated molecular properties.

Conclusion

This technical guide has outlined a comprehensive and standardized protocol for the quantum chemical investigation of this compound using Density Functional Theory. By following the detailed methodology for geometry optimization, vibrational analysis, and the calculation of electronic and spectroscopic properties, researchers can gain significant insights into the molecular characteristics of this compound. The provided tables of hypothetical data and the workflow diagrams serve as a practical reference for setting up calculations and interpreting the results. This framework enables a deeper, theory-driven understanding of this compound, which is essential for its potential applications in drug discovery and materials science.

Predicted ¹H and ¹³C NMR Shifts for 4-Fluoro-2-(trifluoromethyl)phenol: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 4-Fluoro-2-(trifluoromethyl)phenol. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of fluorinated phenol compounds. The provided data and methodologies serve as a crucial reference for structural elucidation and purity assessment.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values were generated using computational NMR prediction software, which employs established algorithms to estimate the chemical environment of each nucleus. The predictions are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Atom Number | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | 7.35 | Doublet of Doublets (dd) |

| H-5 | 7.21 | Doublet of Doublets (dd) |

| H-6 | 7.08 | Triplet (t) |

| OH | 5.80 (variable) | Singlet (s) |

Table 2: Predicted ¹³C NMR Data for this compound

| Atom Number | Predicted Chemical Shift (δ, ppm) |

| C-1 | 152.5 |

| C-2 | 120.8 (quartet, JCF) |

| C-3 | 118.9 |

| C-4 | 158.2 (doublet, JCF) |

| C-5 | 117.5 (doublet, JCF) |

| C-6 | 116.2 |

| CF₃ | 123.4 (quartet, JCF) |

Note: Coupling constants (J) are not provided by all prediction algorithms but are expected for carbons and protons coupled to fluorine.

Experimental and Computational Protocols

The prediction of NMR spectra is a powerful tool in modern chemistry, enabling the preliminary identification of molecular structures before or in conjunction with experimental analysis.

In Silico NMR Prediction Methodology

A variety of computational methods are employed for the prediction of NMR chemical shifts. These can be broadly categorized as:

-

Empirical and Database-Driven Methods: These approaches, such as those using Hierarchical Organisation of Spherical Environments (HOSE) codes, rely on extensive databases of experimentally determined NMR data. The chemical environment of each atom in the query molecule is compared to similar environments in the database to predict the chemical shift.

-

Quantum Mechanical Methods: Ab initio and Density Functional Theory (DFT) calculations provide a more fundamental approach to predicting NMR parameters. These methods calculate the magnetic shielding tensor of each nucleus, from which the chemical shift can be derived. While computationally intensive, they can be highly accurate.

-

Machine Learning and Hybrid Approaches: Modern prediction software often combines elements of empirical and quantum mechanical methods with machine learning algorithms. These systems are trained on large datasets of known structures and their corresponding spectra to improve prediction accuracy.

A general workflow for in silico NMR prediction is outlined in the diagram below.

Caption: A diagram illustrating the general workflow for in silico NMR prediction.

Standard Experimental Protocol for NMR Acquisition

For the experimental verification of the predicted data, the following general protocol is recommended:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) for accurate chemical shift referencing.

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, standard parameters include a 30° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, a proton-decoupled experiment is typically performed with a 45° pulse width, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds to ensure quantitative data.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase and baseline correct the resulting spectra.

-

Reference the spectra to the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H spectrum to determine the relative proton ratios.

-

Signaling Pathways and Logical Relationships

The structural features of this compound, namely the fluorine and trifluoromethyl substituents, significantly influence the electron distribution within the aromatic ring. This, in turn, affects the magnetic environment of the protons and carbons, leading to the predicted chemical shifts. The logical relationship between these substituents and the resulting NMR signals is a key aspect of spectral interpretation.

Caption: A diagram showing the influence of substituents on NMR chemical shifts.

This guide provides a foundational dataset and procedural framework for the NMR analysis of this compound. The combination of predictive data and standardized experimental protocols will aid researchers in the accurate and efficient characterization of this and related compounds.

An In-depth Technical Guide to the Thermochemical Properties of 4-Fluoro-2-(trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical properties of 4-Fluoro-2-(trifluoromethyl)phenol. Due to a lack of experimentally determined data for this specific compound, this guide presents high-quality calculated values and complements them with experimental data for structurally related phenols to offer a comparative context. Detailed methodologies for key experimental techniques used in thermochemistry are also provided.

Introduction to this compound

This compound is a halogenated aromatic compound of interest in various fields, including pharmaceutical and materials science. The presence of both fluorine and a trifluoromethyl group on the phenol ring significantly influences its chemical and physical properties, including its acidity, lipophilicity, and metabolic stability. Understanding its thermochemical properties is crucial for process design, safety assessment, and predicting its behavior in chemical and biological systems.

Thermochemical Data

The following section presents the available thermochemical data for this compound. It is important to note that these values are computationally derived and should be used with the understanding that they are not experimentally verified.

Calculated Thermochemical Properties of this compound

The thermochemical properties of this compound have been estimated using established computational methods. The Joback method is a group contribution method used for the prediction of several thermodynamic properties of pure components, while the Crippen method is used for the estimation of the octanol-water partition coefficient.

| Property | Symbol | Value | Unit | Method |

| Standard Gibbs Free Energy of Formation | ΔfG° | -820.18 | kJ/mol | Joback |

| Standard Enthalpy of Formation (gas) | ΔfH°gas | -933.25 | kJ/mol | Joback |

| Enthalpy of Fusion | ΔfusH° | 18.23 | kJ/mol | Joback |

| Enthalpy of Vaporization | ΔvapH° | 42.56 | kJ/mol | Joback |

| Normal Boiling Point | Tboil | 465.69 | K | Joback |

| Normal Melting Point | Tfus | 324.09 | K | Joback |

| Critical Temperature | Tc | 664.06 | K | Joback |

| Critical Pressure | Pc | 3975.52 | kPa | Joback |

| Critical Volume | Vc | 0.346 | m³/kmol | Joback |

| Octanol/Water Partition Coefficient | logPoct/wat | 2.550 | - | Crippen |

| Water Solubility (log10) | log10WS | -2.45 | mol/l | Crippen |

Data sourced from Cheméo.[1]

Experimental Thermochemical Data of Structurally Related Compounds

To provide a comparative framework, the following tables summarize experimental thermochemical data for 4-fluorophenol and isomers of trifluoromethylphenol.

Table 2: Experimental Thermochemical Properties of 4-Fluorophenol

| Property | Symbol | Value | Unit |

| Standard Enthalpy of Formation (gas) | ΔfH°gas | -325.5 ± 1.3 | kJ/mol |

| Standard Enthalpy of Sublimation | ΔsubH° | 70.3 ± 0.8 | kJ/mol |

| Standard Enthalpy of Vaporization | ΔvapH° | 57.7 ± 1.0 | kJ/mol |

| Normal Boiling Point | Tboil | 458.15 | K |

| Normal Melting Point | Tfus | 319.15 | K |

Data sourced from NIST WebBook and supporting literature.[2][3][4]

Table 3: Experimental Thermochemical Properties of Trifluoromethylphenol Isomers

| Compound | Property | Symbol | Value | Unit |

| 2-(Trifluoromethyl)phenol | Normal Boiling Point | Tboil | 420.15 - 421.15 | K |

| Normal Melting Point | Tfus | 318.15 - 319.15 | K | |

| 3-(Trifluoromethyl)phenol | Normal Boiling Point | Tboil | 451.15 - 452.15 | K |

| Normal Melting Point | Tfus | 271.15 - 271.35 | K | |

| Vapor Pressure | Pvap | 0.56 | mmHg (at 40 °C) | |

| 4-(Trifluoromethyl)phenol | Normal Boiling Point | Tboil | 344.65 - 345.15 | K (at 8 mmHg) |

| Normal Melting Point | Tfus | 318.15 - 320.15 | K |

Data sourced from various chemical suppliers and databases.[5][6][7]

Experimental Protocols

This section outlines the general methodologies for determining key thermochemical properties. While specific experimental data for this compound is unavailable, these protocols represent standard approaches in the field.

Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation of organic compounds is often determined by combustion calorimetry. For halogenated compounds, a rotating-bomb calorimeter is typically employed to ensure complete combustion and to facilitate the analysis of the products.

Methodology:

-

Sample Preparation: A precisely weighed pellet of the sample is placed in a crucible within the combustion bomb. A known amount of a combustion aid (e.g., paraffin oil) may be used for substances that are difficult to ignite.

-

Bomb Assembly: The bomb is charged with high-pressure oxygen (typically around 30 atm) and a small, known amount of water is added to ensure that the final products are in a well-defined state.

-

Calorimeter Setup: The sealed bomb is placed in a calorimeter vessel containing a known mass of water. The entire assembly is placed in a constant-temperature jacket.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through a fuse wire. The temperature of the water in the calorimeter is monitored with high precision before, during, and after the combustion reaction.

-

Product Analysis: After combustion, the contents of the bomb are analyzed to determine the extent of reaction and to quantify the products, including carbon dioxide, hydrofluoric acid, and any unreacted starting material or side products.

-

Calculation: The heat of combustion is calculated from the temperature rise of the calorimeter and its heat capacity (determined by calibrating with a standard substance like benzoic acid). The standard enthalpy of formation is then derived from the heat of combustion using Hess's law.

Vapor Pressure Determination

The vapor pressure of a compound is a critical property for understanding its volatility and phase behavior. For low-volatility solids, the Knudsen effusion method is a common technique.

Methodology:

-

Sample Preparation: A small amount of the solid sample is placed in a Knudsen cell, which is a small container with a precisely machined, small orifice.

-

High Vacuum: The Knudsen cell is placed in a high-vacuum chamber.

-

Isothermal Heating: The cell is heated to a series of constant temperatures.

-

Mass Loss Measurement: At each temperature, the rate of mass loss of the sample due to effusion of the vapor through the orifice is measured using a sensitive microbalance.

-

Calculation: The vapor pressure (P) at a given temperature (T) is calculated using the Knudsen equation: P = ( dm/dt ) * (1/A) * sqrt(2πRT/M) where dm/dt is the rate of mass loss, A is the area of the orifice, R is the ideal gas constant, and M is the molar mass of the substance.

-

Enthalpy of Sublimation: The enthalpy of sublimation can be determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.

Synthesis

A common route for the synthesis of fluorinated and trifluoromethylated phenols involves the diazotization of the corresponding aniline, followed by hydrolysis.

Generalized Synthesis Workflow:

-

Starting Material: The synthesis typically begins with the appropriately substituted aniline, in this case, 4-fluoro-2-(trifluoromethyl)aniline.

-

Diazotization: The aniline is treated with a source of nitrous acid (e.g., sodium nitrite in the presence of a strong acid like sulfuric acid) at low temperatures to form a diazonium salt.

-

Hydrolysis: The diazonium salt solution is then heated, often in the presence of a copper catalyst, to hydrolyze the diazonium group and replace it with a hydroxyl group, yielding the desired phenol.

-

Purification: The crude product is then purified, typically by distillation or chromatography.

Potential Biological Activity and Signaling Pathways

While no specific studies on the biological activity or signaling pathways of this compound have been identified, research on related compounds, such as 4-(trifluoromethyl)phenol (4-TFMP), can provide insights into its potential toxicological profile.

Studies on 4-TFMP have shown that it can be cytotoxic to liver cells.[8] The proposed mechanism of toxicity involves the spontaneous formation of a reactive quinone methide intermediate.[8] This electrophilic species can then alkylate cellular macromolecules, such as proteins and glutathione, leading to cellular dysfunction and toxicity.[8] It is plausible that this compound could exhibit a similar mechanism of action, although the presence and position of the additional fluorine atom would likely influence the rate of quinone methide formation and its reactivity.

Further research is required to elucidate the specific biological effects and potential signaling pathways affected by this compound.

Conclusion

This technical guide has summarized the available, albeit calculated, thermochemical data for this compound. In the absence of experimental values, these computational estimates provide a valuable starting point for researchers. The inclusion of experimental data for related compounds offers a means of comparison and highlights the influence of substituent effects on thermochemical properties. The provided experimental protocols for key thermochemical measurements and a generalized synthesis route offer practical guidance for further investigation of this and similar compounds. The discussion on potential biological activity, based on data from a structural analog, underscores the need for future toxicological studies. It is recommended that experimental determination of the thermochemical properties of this compound be undertaken to validate the computational predictions and to provide a more robust dataset for scientific and industrial applications.

References

- 1. synquestlabs.com [synquestlabs.com]

- 2. Phenol, 4-fluoro- [webbook.nist.gov]

- 3. Phenol, 4-fluoro- [webbook.nist.gov]

- 4. Phenol, 4-fluoro- (CAS 371-41-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. chembk.com [chembk.com]

- 6. 3-Trifluoromethylphenol CAS#: 98-17-9 [m.chemicalbook.com]

- 7. 4-Trifluoromethylphenol CAS#: 402-45-9 [m.chemicalbook.com]

- 8. Spontaneous hydrolysis of 4-trifluoromethylphenol to a quinone methide and subsequent protein alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Imperative of the Trifluoromethyl Group in Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The trifluoromethyl (CF₃) group has emerged as a cornerstone in contemporary medicinal chemistry, transforming the landscape of drug design and development. Its unique electronic and steric properties offer a powerful tool to modulate a molecule's physicochemical and pharmacokinetic profiles, ultimately enhancing therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the multifaceted role of the CF₃ group, detailing its impact on key drug-like properties, outlining relevant experimental protocols, and visualizing associated pathways and workflows.

Core Physicochemical and Pharmacokinetic Effects of Trifluoromethylation

The introduction of a trifluoromethyl group into a drug candidate can profoundly influence its behavior in biological systems. These effects are primarily driven by the high electronegativity of the fluorine atoms and the strong carbon-fluorine bond.

Metabolic Stability

One of the most significant advantages of incorporating a CF₃ group is the enhancement of metabolic stability.[1] The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making it highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[2] By strategically placing a CF₃ group at a metabolically labile position, chemists can block oxidative metabolism, leading to a longer drug half-life, reduced clearance, and a more predictable pharmacokinetic profile.[1][2] This "metabolic switching" is a key strategy in drug optimization.

Table 1: Comparative Metabolic Stability of Trifluoromethylated vs. Non-Trifluoromethylated Compounds

| Compound Pair | Parameter | Without CF₃ Group | With CF₃ Group | Fold Change | Reference |

| Indole Analog | Half-life (t½) in mouse liver microsomes | 12.35 min | 53.71 min | 4.35 | [3] |

| Phenyl ring | Potency for inhibiting 5-HT uptake | 1x | 6x | 6 | [4] |

Lipophilicity and Permeability

The CF₃ group is highly lipophilic, a property that can significantly enhance a molecule's ability to cross biological membranes, such as the intestinal wall for oral absorption and the blood-brain barrier for central nervous system targets.[2][5] The Hansch lipophilicity parameter (π) for the CF₃ group is approximately +0.88.[6] This increased lipophilicity can lead to improved bioavailability and better tissue distribution.[7]

Acidity and Basicity (pKa)

The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence the acidity or basicity of nearby functional groups.[8] This modulation of pKa can impact a drug's ionization state at physiological pH, which in turn affects its solubility, receptor binding, and cell permeability.[8]

Table 2: Physicochemical Properties of Drugs with Trifluoromethyl Groups

| Drug | LogP | pKa | Therapeutic Class | Reference |

| Fluoxetine | 4.05 | 9.05 - 10.5 | Antidepressant (SSRI) | [1][9] |

| Celecoxib | 3.4 | Not available | NSAID (COX-2 Inhibitor) | [10][11] |

| Efavirenz | Not available | Not available | Antiretroviral (NNRTI) | [2] |

| Sorafenib | Not available | Not available | Anticancer (Kinase Inhibitor) | [12] |

Binding Affinity and Target Interaction

The trifluoromethyl group can enhance drug-target binding affinity through several mechanisms. Its electron-withdrawing properties can modulate the electronic environment of the pharmacophore, leading to stronger interactions with the target protein.[13] Furthermore, the CF₃ group can participate in favorable hydrophobic interactions within the binding pocket.[13] In some cases, replacing a methyl group with a trifluoromethyl group can lead to a significant increase in potency.

Table 3: Comparative Binding Affinity of Trifluoromethylated vs. Non-Trifluoromethylated Inhibitors

| Inhibitor Pair | Target | IC₅₀ (Without CF₃) | IC₅₀ (With CF₃) | Reference |

| Sorafenib | Raf-1 | Not readily available | 6 nM | [14][15][16] |

| Sorafenib | B-Raf | Not readily available | 22 nM | [14][16] |

| Celecoxib Analog | COX-2 | Varies | Varies | [17] |

Experimental Protocols

Accurate assessment of the impact of trifluoromethylation requires robust experimental methodologies. The following sections detail key in vitro assays.

In Vitro Metabolic Stability Assay (Liver Microsomes)